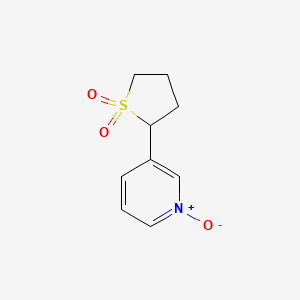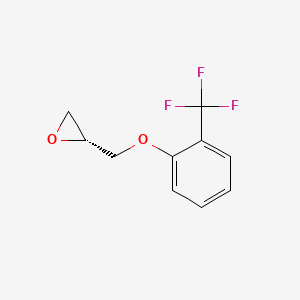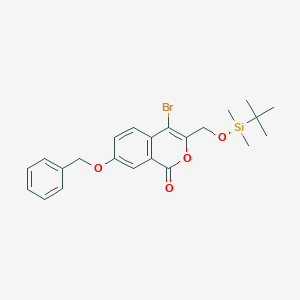
3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate: is a chemical compound characterized by the presence of a thiolane ring with a dioxo group and a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate typically involves the reaction of a thiolane derivative with a pyridinium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridinium derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: In biological research, it serves as a probe for studying redox reactions and thiol-disulfide exchange processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate involves its ability to participate in redox reactions. The dioxo group can undergo reduction, while the thiolane ring can be oxidized, making it a versatile compound in redox chemistry. The pyridinium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
類似化合物との比較
- 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)pyridin-1-ium-1-olate
- 1-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to similar compounds, 3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate is unique due to the position of the dioxo group on the thiolane ring and the presence of the pyridinium ion. These structural features confer distinct reactivity and properties, making it suitable for specific applications in redox chemistry and medicinal research.
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
2-(1-oxidopyridin-1-ium-3-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H11NO3S/c11-10-5-1-3-8(7-10)9-4-2-6-14(9,12)13/h1,3,5,7,9H,2,4,6H2 |
InChIキー |
OIAXKLZGTPQDAY-UHFFFAOYSA-N |
正規SMILES |
C1CC(S(=O)(=O)C1)C2=C[N+](=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)

![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)








![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
